molecular formula C22H18N4O B3684491 N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

Cat. No.: B3684491
M. Wt: 354.4 g/mol
InChI Key: CRZLXNGRJQONCC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an amine, such as 4-methylphenylamine, under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-pyridin-3-ylpyrazole-4-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical properties.

    N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide: Lacks the pyridinyl group, which may influence its binding affinity and specificity.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-9-11-18(12-10-16)24-22(27)20-15-26(19-7-3-2-4-8-19)25-21(20)17-6-5-13-23-14-17/h2-15H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZLXNGRJQONCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.